molecular formula C20H16BrNO2 B6102254 3-bromo-N-(1,2-dihydroacenaphthylen-5-yl)-4-methoxybenzamide

3-bromo-N-(1,2-dihydroacenaphthylen-5-yl)-4-methoxybenzamide

Cat. No.: B6102254
M. Wt: 382.2 g/mol
InChI Key: VCFUYTWVBQPUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(1,2-dihydroacenaphthylen-5-yl)-4-methoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, a methoxy group, and an acenaphthylene moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1,2-dihydroacenaphthylen-5-yl)-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable acenaphthylene derivative, followed by the introduction of the methoxy group and subsequent amide formation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and methoxylation reagents like sodium methoxide. The final amide formation can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1,2-dihydroacenaphthylen-5-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: The amide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield the corresponding azide derivative, while oxidation with potassium permanganate can lead to the formation of a carboxylic acid.

Scientific Research Applications

3-bromo-N-(1,2-dihydroacenaphthylen-5-yl)-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of biological pathways and interactions due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1,2-dihydroacenaphthylen-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and activity. The compound can modulate various biological pathways by interacting with enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(1,2-dihydroacenaphthylen-5-yl)-4-ethoxybenzamide
  • 3-bromo-N-(1,2-dihydroacenaphthylen-5-yl)-4-hydroxybenzamide

Uniqueness

Compared to similar compounds, 3-bromo-N-(1,2-dihydroacenaphthylen-5-yl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Properties

IUPAC Name

3-bromo-N-(1,2-dihydroacenaphthylen-5-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO2/c1-24-18-10-8-14(11-16(18)21)20(23)22-17-9-7-13-6-5-12-3-2-4-15(17)19(12)13/h2-4,7-11H,5-6H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFUYTWVBQPUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.